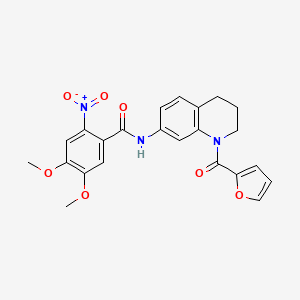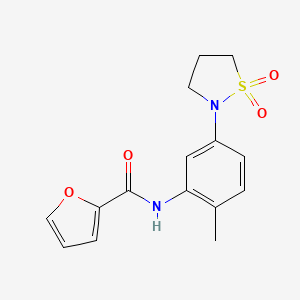![molecular formula C18H12ClF3N2O2S B2480342 N-[3-(トリフルオロメチル)フェニル]-2-(4-クロロフェニル)-5-メチル-1,3-チアゾール-4-イルカルバメート CAS No. 338409-51-1](/img/structure/B2480342.png)
N-[3-(トリフルオロメチル)フェニル]-2-(4-クロロフェニル)-5-メチル-1,3-チアゾール-4-イルカルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole and related compounds often involves chemical transformations that utilize specific starting materials to achieve the desired structural features. For instance, derivatives of thiazole carbamates have been synthesized through reactions that involve initial substrates like amino-thiazoles or selenazoles, subsequently undergoing transformations to add various functional groups, including chlorophenyl and trifluoromethyl phenyl groups (Kumar et al., 1993)(Kumar et al., 1993). These processes highlight the complexity and versatility in synthesizing compounds within this chemical class.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate" often exhibits interesting features such as planarity and specific orientations of functional groups. For example, Sharma et al. (2017) detailed the crystal structure of a related compound, revealing how different rings in the molecule align and interact through hydrogen bonds and π···π interactions (Sharma et al., 2017). These structural insights are crucial for understanding the compound's potential interactions and stability.
Chemical Reactions and Properties
Compounds in this category can participate in various chemical reactions, leading to the formation of new derivatives with potentially enhanced or altered properties. The functional groups present, such as the carbamate moiety, enable interactions such as hydrogen bonding, which can influence the compound's reactivity and interactions with biological molecules. Francisco et al. (2004) explored derivatives with similar structures, noting their potential as inhibitors due to their interactions with bacterial cell-wall biosynthesis (Francisco et al., 2004).
科学的研究の応用
農薬開発
標題化合物は、アリルピロール系殺虫剤および殺ダニ剤であるクロルフェナピルの合成における重要な中間体として機能します。クロルフェナピルは、その低毒性と害虫に対する有効性により広く使用されています。 研究者はこの化合物を研究して、その合成を最適化し、殺虫特性を強化しています .
抗ウイルス活性
標題化合物のようなインドール誘導体は、抗ウイルス研究において有望な結果を示しています。 たとえば、4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、RNAウイルスおよびDNAウイルスに対する抗ウイルス活性について調査されました . 標題化合物の抗ウイルス活性のさらなる探求は、貴重な洞察をもたらす可能性があります。
リーシュマニア症およびマラリアの研究
標題化合物に関連するものを含む、ヒドラジン結合ピラゾール誘導体は、リーシュマニア症およびマラリアに対する抗リーシュマニア活性と抗マラリア活性を評価するために合成されました。 これらの研究は、寄生虫病に対する新規な治療法を発見することを目的としています .
作用機序
Target of Action
It is known that many compounds with a trifluoromethyl group have been approved by the fda and exhibit numerous pharmacological activities .
Mode of Action
It is known that indole derivatives, which share a similar structure to the compound , bind with high affinity to multiple receptors . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect a variety of biochemical pathways, leading to a broad range of downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound would have a wide range of effects at the molecular and cellular level.
特性
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl] N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O2S/c1-10-15(24-16(27-10)11-5-7-13(19)8-6-11)26-17(25)23-14-4-2-3-12(9-14)18(20,21)22/h2-9H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWZMFZBHUNOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)OC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)


![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)


![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)
![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)
